4-n-Pentoxy-3,5-dimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Pentoxy-3,5-dimethylbenzoyl chloride is a chemical compound with the molecular formula C14H19ClO2 and a molecular weight of 254.75 g/mol. This compound is known for its high purity and versatility in various chemical applications.
Preparation Methods
The synthesis of 4-n-Pentoxy-3,5-dimethylbenzoyl chloride typically involves the reaction of 4-n-Pentoxy-3,5-dimethylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-n-Pentoxy-3,5-dimethylbenzoic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: Reflux for several hours until the reaction is complete.
Product: this compound.
In industrial settings, this process can be scaled up with appropriate safety measures and equipment to handle the reagents and reaction conditions.
Chemical Reactions Analysis
4-n-Pentoxy-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions: : This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reagents: Amines, alcohols, thiols.
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Products: Corresponding amides, esters, or thioesters.
-
Reduction Reactions: : The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Reagents: Lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous conditions, typically in an inert atmosphere.
Products: 4-n-Pentoxy-3,5-dimethylbenzyl alcohol.
-
Oxidation Reactions: : It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reagents: Potassium permanganate (KMnO4).
Conditions: Aqueous or alkaline conditions.
Products: 4-n-Pentoxy-3,5-dimethylbenzoic acid.
Scientific Research Applications
4-n-Pentoxy-3,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block in the synthesis of drug molecules, particularly those requiring benzoyl chloride derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-n-Pentoxy-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
4-n-Pentoxy-3,5-dimethylbenzoyl chloride can be compared with other benzoyl chloride derivatives:
3,5-Dimethylbenzoyl chloride: Lacks the pentoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
4-n-Butoxy-3,5-dimethylbenzoyl chloride: Similar structure but with a shorter butoxy group, which may affect its solubility and reactivity.
4-n-Hexoxy-3,5-dimethylbenzoyl chloride: Similar structure but with a longer hexoxy group, which may enhance its hydrophobicity and alter its reactivity.
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobicity and reactivity due to the pentoxy group.
Properties
IUPAC Name |
3,5-dimethyl-4-(3-methylbutoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-9(2)5-6-17-13-10(3)7-12(14(15)16)8-11(13)4/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPQZZKQJDZUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCC(C)C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.